3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes.
Inhibition of Pathways: By inhibiting key enzymes or signaling pathways, the compound can disrupt cellular functions and exert therapeutic effects.
Induction of Cellular Responses: The compound may induce cellular responses, such as apoptosis or autophagy, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
Disilanes: Organosilicon compounds with unique electronic properties and applications in materials science.
1-(4-Fluorophenyl)piperazine: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide stands out due to its combination of a chlorophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group, which confer unique chemical properties and reactivity. This distinct structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13ClF3N3O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H13ClF3N3O2/c19-14-4-2-1-3-13(14)17-24-16(27-25-17)10-9-15(26)23-12-7-5-11(6-8-12)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
InChI Key |
HATYAPQYUMSDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.